
(2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one is a compound known for its unique structure and potential applications in various fields. This compound is characterized by its cyclohexanone core with multiple hydroxyl groups and a methylamino substituent, making it an interesting subject for chemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one typically involves the following steps:
Starting Material: The synthesis often begins with a suitable cyclohexanone derivative.
Hydroxylation: Introduction of hydroxyl groups at the 2, 3, and 4 positions can be achieved through various hydroxylation reactions.
Amination: The methylamino group is introduced at the 5 position through an amination reaction, often using methylamine as the reagent.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
(2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S,4S,5S)-5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexan-1-one: Known for its potential pharmaceutical applications.
(2R,3S,4R,5S)-2,4-diacetyl-5-hydroxy-5-methyl-3-(3-nitrophenyl)cyclohexan-1-one: Contains similar structural features and is studied for its unique chemical properties.
Uniqueness
(2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one stands out due to its specific arrangement of hydroxyl and amino groups, which confer unique chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C7H13NO4 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
(2R,3S,4R,5S)-2,3,4-trihydroxy-5-(methylamino)cyclohexan-1-one |
InChI |
InChI=1S/C7H13NO4/c1-8-3-2-4(9)6(11)7(12)5(3)10/h3,5-8,10-12H,2H2,1H3/t3-,5+,6-,7-/m0/s1 |
Clave InChI |
TULDTLBONFEVFV-CDGOZMSNSA-N |
SMILES isomérico |
CN[C@H]1CC(=O)[C@@H]([C@H]([C@@H]1O)O)O |
SMILES canónico |
CNC1CC(=O)C(C(C1O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



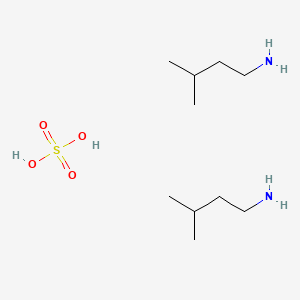
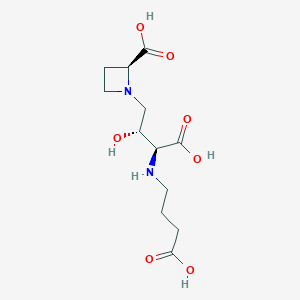
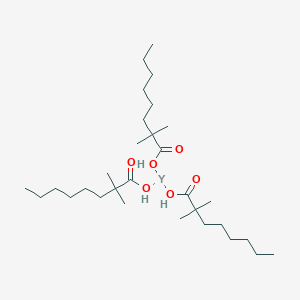

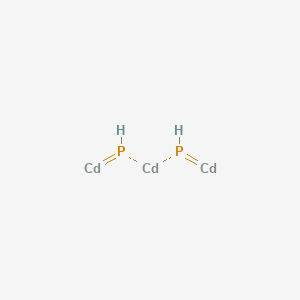
![N-[(benzyloxy)carbonyl]-4-{[(benzyloxy)carbonyl]oxy}phenylalanine](/img/structure/B13828282.png)
![5-[(2R)-2-[Bis[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydro-1-(3-hydroxypropyl)-1H-indole-7-carboxamide](/img/structure/B13828284.png)
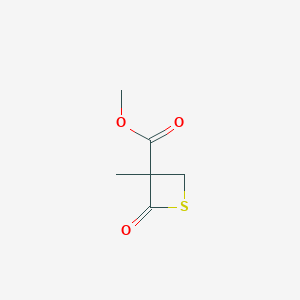

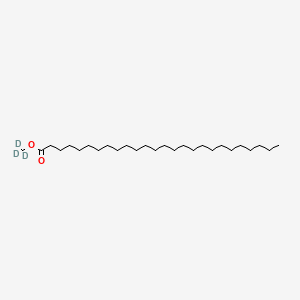
![N-methyl-N-[(4-methyl-1,2-oxazol-3-yl)diazenyl]methanamine](/img/structure/B13828303.png)
![N-[5-[[5-amino-2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]pentanoyl]amino]pentyl]-2-[[2-(1H-indol-3-yl)acetyl]amino]butanediamide](/img/structure/B13828310.png)

